penicillin v

Übersicht

Beschreibung

Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic belonging to the penicillin class of beta-lactam antibiotics. It is derived from the Penicillium mold and is commonly used to treat mild to moderate infections caused by penicillin G-sensitive microorganisms. Unlike penicillin G, this compound is more stable in acidic environments, making it suitable for oral administration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Penicillin V is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid (6-APA). The synthesis involves the acylation of 6-APA with phenoxyacetic acid to form phenoxymethylpenicillin. This process typically requires the use of protecting groups to prevent unwanted reactions and to ensure the correct formation of the beta-lactam ring .

Industrial Production Methods

Industrial production of this compound involves deep-tank fermentation using Penicillium chrysogenum. The fermentation process is optimized to produce high yields of penicillin, which is then extracted and purified. The purified penicillin is chemically modified to produce this compound by acylation with phenoxyacetic acid .

Analyse Chemischer Reaktionen

β-Lactam Ring Reactivity

The strained β-lactam ring is central to Penicillin V’s antibacterial mechanism and chemical instability.

-

Irreversible Binding : The β-lactam ring opens, leaving a stable ester-enzyme adduct1 . |

| Hydrolysis | Acid- or base-catalyzed cleavage of the β-lactam ring, yielding penicilloic acid derivatives . | - pH Sensitivity : Rapid degradation in acidic (pH < 2) or alkaline conditions (pH > 8) . -

Kinetics : Hydrolysis rate increases with temperature (Q₁₀ ≈ 2–3) . |

Side-Chain Stability

The phenoxymethyl side chain influences solubility and acid resistance.

Synthetic Modifications

Total synthesis and structural analogs highlight key reactivity patterns.

Degradation Pathways

This compound degrades via multiple routes under environmental stress.

| Pathway | Products | Conditions |

|---|---|---|

| Hydrolytic Degradation | Penicilloic acid, penilloic acid | Aqueous solutions, elevated temperatures . |

| Thermal Decomposition | CO₂, CO, nitrogen/sulfur oxides | >150°C . |

Pharmacokinetic Interactions

Probenecid co-administration alters this compound’s pharmacokinetics:

| Parameter | This compound Alone | This compound + Probenecid |

|---|---|---|

| Total Serum Concentration (45 min) | 4.32 mg/L | 8.64 mg/L |

| Free Fraction | 18.6% | 18.6% (unchanged) |

Probenecid inhibits renal tubular secretion, prolonging half-life by ~50% .

Structural Insights

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Penicillin V is indicated for several infections, particularly those caused by penicillin G-sensitive organisms. The following are key applications:

- Upper Respiratory Tract Infections : Effective against infections caused by Streptococcus pneumoniae and Streptococcus pyogenes, including pharyngitis and tonsillitis .

- Scarlet Fever : Used in the treatment of this condition, which is caused by group A streptococci .

- Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and other susceptible organisms .

- Fusospirochetosis : Effective for oropharyngeal infections, including Vincent's angina .

- Rheumatic Fever Prophylaxis : Administered to prevent recurrence in patients with a history of rheumatic fever .

Pharmacological Profile

This compound is orally bioavailable, making it convenient for outpatient treatment. It has a similar mechanism of action to other penicillins, inhibiting bacterial cell wall synthesis. The pharmacokinetics involve rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.

Efficacy in Bacterial Endocarditis

A study documented the use of this compound in treating two patients with bacteremia due to alpha-hemolytic streptococci. Both patients achieved sustained clinical remission following oral administration of this compound, demonstrating its effectiveness in serious infections when combined with other antibiotics like streptomycin .

Treatment of Acute Sinusitis

In a randomized controlled trial comparing this compound with amoxicillin and placebo for acute sinusitis, both antibiotics significantly improved recovery rates compared to placebo. By day 10, 86% of patients receiving antibiotics reported substantial improvement versus only 57% in the placebo group .

Comparative Data Table

The following table summarizes the effectiveness of this compound against various bacterial infections compared to other antibiotics:

| Infection Type | This compound Effectiveness | Comparison Antibiotic | Effectiveness |

|---|---|---|---|

| Upper Respiratory Infections | High | Amoxicillin | High |

| Scarlet Fever | High | Cephalexin | Moderate |

| Skin Infections | Moderate | Clindamycin | High |

| Fusospirochetosis | High | Metronidazole | Moderate |

| Rheumatic Fever Prophylaxis | Very High | Benzathine Penicillin | Very High |

Wirkmechanismus

Penicillin V exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, blocking the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Penicillin V is often compared with other beta-lactam antibiotics, particularly penicillin G. Key differences include:

Penicillin G: Less stable in acidic environments, requiring intramuscular injection for administration. .

Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.

Ampicillin and Amoxicillin: Semi-synthetic penicillins with broader spectra of activity compared to this compound.

Similar Compounds

- Penicillin G (Benzylpenicillin)

- Ampicillin

- Amoxicillin

- Cephalosporins

- Carbapenems

- Monobactams

This compound remains a valuable antibiotic in the treatment of bacterial infections, particularly for its stability and oral bioavailability. Its unique properties and wide range of applications continue to make it a subject of interest in scientific research and clinical practice.

Eigenschaften

IUPAC Name |

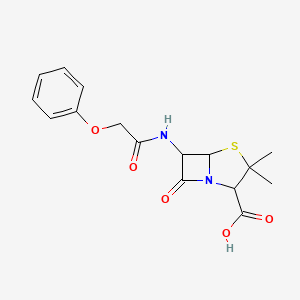

3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLBGHOLXOTWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859140 | |

| Record name | 3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.